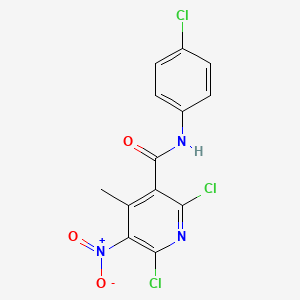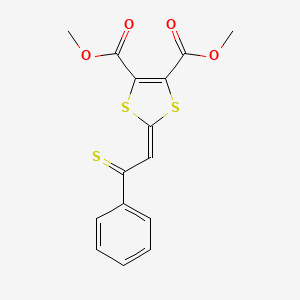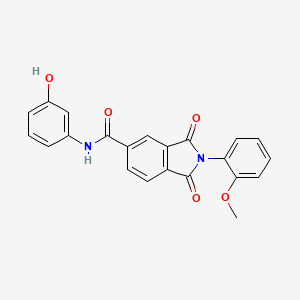![molecular formula C16H13N3O B11103022 N'-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11103022.png)
N'-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff base hydrazones, which are characterized by the presence of an azomethine group (-NHN=CH-).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones and other derivatives.
Scientific Research Applications
N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can induce apoptosis in cancer cells by disrupting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzohydrazide .
Uniqueness
N’-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide stands out due to its unique combination of a cyano group and a methyl group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form stable complexes with transition metals and its potential pharmacological applications make it a valuable subject of study .
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C16H13N3O/c1-12-2-8-15(9-3-12)16(20)19-18-11-14-6-4-13(10-17)5-7-14/h2-9,11H,1H3,(H,19,20)/b18-11+ |
InChI Key |
VXZVJIZMKHRMAA-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B11102943.png)
![2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid](/img/structure/B11102945.png)

![4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11102953.png)

![2-Amino-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11102967.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide](/img/structure/B11102980.png)

![(3E)-N-(3,4-dichlorophenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide](/img/structure/B11102990.png)
![1-Cyclopropyl-3-[(2,2-dichlorocyclopropyl)methyl]benzene](/img/structure/B11103003.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11103009.png)
![6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol](/img/structure/B11103011.png)

![(2R,3S,12aR)-2-(2-fluorophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B11103019.png)
